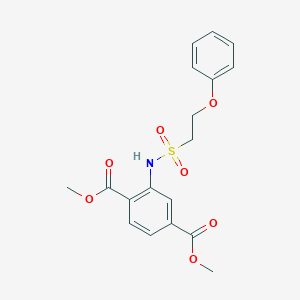

Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .

Synthesis Analysis

Industrially, DMT is synthesized either by transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) (DMT process) or direct esterification of terephthalic acid (TPA) with EG (TPA process) .Molecular Structure Analysis

The molecular formula of DMT is C10H10O4 . It has a molar mass of 194.18 g/mol .Chemical Reactions Analysis

DMT can undergo methanolysis, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .Physical And Chemical Properties Analysis

DMT is a white solid that melts to give a distillable colorless liquid . It has a molar mass of 194.18 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Green Synthesis of Renewable Monomers : Research by Firdaus et al. (2020) describes a method for synthesizing a PET analogue monomer from eugenol, highlighting a sustainable alternative for creating diester from renewable resources. This work underlines the importance of developing eco-friendly methods for producing materials that are pivotal in the manufacture of polymers like polyethylene terephthalate (PET) (Firdaus et al., 2020).

Biodegradation of Plastic Additives : A study on the potential of esterase DmtH in transforming dimethyl terephthalate (DMT), a common plastic additive, to a less toxic form, highlights the environmental applications of managing the degradation of synthetic polymers in nature (Cheng et al., 2020).

Advanced Material Synthesis : The synthesis and characterization of sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups for proton exchange membranes by Zhang et al. (2010), demonstrates the creation of materials with specific electrical properties, potentially applicable in energy conversion devices (Zhang et al., 2010).

Chemical Transformations and Reactions

Kinetics of Polyamidation : Weisskopf and Meyerhoff (1986) studied the aminolysis of diphenyl terephthalate as a model reaction for polyamidation, providing insights into the reaction mechanisms that could be applicable in developing new polymeric materials (Weisskopf & Meyerhoff, 1986).

Chemical Modification for Flame Retardancy : Research on using the dimethyl terephthalate/dimethyl isophthalate recrystallization residue for producing solid polyurethane foams with reduced flammability explores the modification of waste materials for developing safer materials (Troev et al., 1984).

Environmental and Safety Studies

- Toxicity Reduction through Biotransformation : The transformation of dimethyl terephthalate to mono-methyl terephthalate by microbial enzymes, leading to reduced toxicity, emphasizes the role of biotechnology in mitigating environmental pollutants' impact (Cheng et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dimethyl 2-(2-phenoxyethylsulfonylamino)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7S/c1-24-17(20)13-8-9-15(18(21)25-2)16(12-13)19-27(22,23)11-10-26-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUDDKLZEBTTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

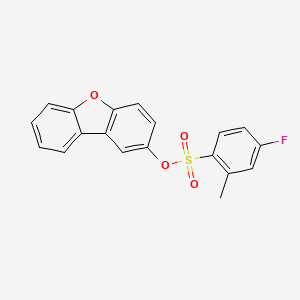

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2-phenoxyethylsulfonamido)terephthalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)

![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)

![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)

![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![Dispiro[3.0.35.14]nonan-9-amine;hydrochloride](/img/structure/B2534902.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)

![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)